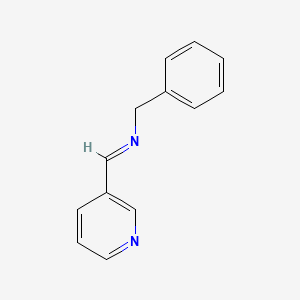

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine

Descripción

Propiedades

IUPAC Name |

N-benzyl-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDPRQLAIWIMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397315 | |

| Record name | (E)-N-Benzyl-1-(pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71718-88-2 | |

| Record name | (E)-N-Benzyl-1-(pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine: Structural Dynamics, Synthesis, and Synthetic Utility

Executive Summary

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine (CAS: 71718-88-2) is a highly versatile Schiff base (imine) synthesized via the condensation of benzylamine and 3-pyridinecarboxaldehyde. In modern synthetic organic chemistry and materials science, it serves as a critical intermediate. Its unique structural architecture—combining a lipophilic benzyl moiety with a coordinating, electron-deficient pyridine ring—makes it a highly sought-after precursor for the development of advanced epoxy curing agents, transition metal ligands, and complex nitrogen-containing heterocycles.

This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and downstream applications, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of this imine is critical for predicting its behavior in subsequent reactions, particularly its solubility profile and electrophilicity during reductive aminations[1].

Table 1: Quantitative Chemical and Physical Data

| Property | Value / Description |

| IUPAC Name | N-benzyl-1-(pyridin-3-yl)methanimine |

| Common Synonyms | N-Benzyl-N-(3-pyridylmethylene)amine; 3-pyridinecarboxaldehyde benzylimine |

| CAS Registry Number | 71718-88-2 |

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 196.25 g/mol |

| Topological Polar Surface Area (TPSA) | 25.3 Ų |

| Physical State (Standard Conditions) | Clear, yellowish oil/liquid |

| InChIKey | DXDPRQLAIWIMDP-UHFFFAOYSA-N |

Structural Analysis & Reactivity Profile

The reactivity of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is governed by three distinct structural domains:

-

The Imine Bond (C=N): The core reactive site. The carbon atom is highly electrophilic, making it susceptible to nucleophilic attack by hydrides (in reductive amination) or dipolarophiles (in cycloadditions).

-

The Pyridine Ring: Acts as an electron-withdrawing group, further increasing the electrophilicity of the imine carbon. Additionally, the pyridine nitrogen serves as a strong Lewis base, capable of coordinating with transition metals (e.g., Cu, Ni) during catalytic cross-coupling reactions[2].

-

The Benzyl Group: Provides essential steric bulk and lipophilicity. In drug development, this moiety often acts as a pharmacophore for hydrophobic pocket binding, while in materials science, it improves compatibility with organic resins[3].

Synthetic Methodology: The Condensation Workflow

The synthesis of this imine relies on the nucleophilic addition of a primary amine to an aldehyde, followed by dehydration. Because imine formation is an equilibrium process, the reaction must be driven forward by the continuous removal of water.

Step-by-Step Protocol: Self-Validating Imine Condensation

Rationale: We utilize anhydrous magnesium sulfate ( MgSO4 ) as a desiccant rather than relying on Dean-Stark azeotropic distillation, allowing the reaction to proceed at room temperature. This prevents the thermal degradation of the heteroaromatic aldehyde[4].

-

Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Amine Addition: Place the flask in a water bath (20 °C) to control mild exotherms. Add benzylamine (10.7 g, 100 mmol) dropwise over 15 minutes.

-

Equilibrium Shift: Immediately add anhydrous MgSO4 (20.0 g) to the reaction mixture. Causality: The desiccant chemically sequesters the water byproduct, shifting the equilibrium entirely toward the Schiff base according to Le Chatelier's principle.

-

Self-Validating Monitoring: Stir the mixture for 6–12 hours under a nitrogen atmosphere.

-

Validation Check: Monitor the reaction via Fourier-transform infrared spectroscopy (FT-IR). The reaction is deemed complete when the strong aldehyde carbonyl stretch ( C=O ) at ~1700 cm⁻¹ completely disappears, replaced by a distinct imine stretch ( C=N ) at ~1645–1665 cm⁻¹.

-

-

Workup & Isolation: Filter the suspension through a pad of Celite to remove the hydrated MgSO4 . Wash the filter cake with an additional 20 mL of DCM.

-

Concentration: Remove the solvent under reduced pressure (rotary evaporation at 30 °C) to yield the product as a clear, yellowish oil. (Expected yield: >95%).

Figure 1: Synthetic workflow and downstream applications of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine.

Downstream Applications & Mechanistic Pathways

Reductive Amination for Epoxy Curing Agents

Direct alkylation of primary amines with alkyl halides often leads to uncontrollable over-alkylation, yielding a mixture of secondary and tertiary amines. By synthesizing the imine first and subsequently reducing it, researchers achieve 100% chemoselectivity for the secondary amine[3][5].

The reduced product—N-benzyl-1-(pyridin-3-yl)methanamine—is highly valued as a curing agent for epoxy resins. The secondary amine provides controlled cross-linking, while the tertiary pyridine nitrogen acts as a built-in catalytic accelerator for the epoxide ring-opening process[3].

Reduction Protocol:

-

Dissolve the crude imine (100 mmol) in 100 mL of anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add Sodium Borohydride ( NaBH4 ) (5.6 g, 150 mmol) in small portions over 30 minutes. Causality: NaBH4 is chosen over stronger reducing agents (like LiAlH4 ) because it selectively reduces the imine bond without cleaving the benzyl-nitrogen bond or reducing the pyridine ring.

-

Stir for 2 hours at room temperature.

-

Quench with 20 mL of saturated aqueous NH4Cl to destroy excess hydride, extract with ethyl acetate, dry over Na2SO4 , and concentrate to yield the pure secondary amine.

Figure 2: Mechanistic pathway from primary amine condensation to irreversible reductive amination.

Cycloaddition Reactions for Heterocyclic Synthesis

In drug discovery, 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine serves as a precursor for azomethine ylides. Under thermal conditions or Lewis acid catalysis, the imine undergoes 1,2-prototropy to form an active dipole. This dipole subsequently undergoes [3+2] cycloaddition with electron-deficient alkenes (dipolarophiles) to yield highly substituted pyrrolidines and azetidines, which are core scaffolds in numerous alkaloid-derived therapeutics[6][7].

Safety, Handling, & Analytical Validation

Hazard Profile: According to standard GHS classifications, this compound is categorized as a skin and eye irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation[1].

Handling Precautions: All condensation and reduction workflows must be conducted inside a certified chemical fume hood. Nitrile gloves and splash goggles are mandatory.

Analytical Validation (NMR Expectations): To ensure the integrity of the synthesized imine before downstream application, verify the structure via ¹H NMR (CDCl₃, 300 MHz). The defining self-validating feature is the highly deshielded imine proton ( CH=N ), which typically appears as a sharp singlet around δ 8.30 - 8.50 ppm . The benzylic protons ( CH2−N ) will appear as a singlet around δ 4.80 ppm , confirming the successful formation of the target architecture[4].

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3851439, 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine." PubChem. Available at:[Link]

- Volle, J.N., et al. "The curing agent with pyridine groups for epoxy resin." Google Patents (Patent CN103930460B).

-

University of Birmingham Research Archive. "Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines." Available at:[Link]

-

ChemRxiv. "Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions." Available at:[Link]

Sources

- 1. 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | C13H12N2 | CID 3851439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. CN103930460B - The curing agent with pyridine groups for epoxy resin - Google Patents [patents.google.com]

- 4. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. rua.ua.es [rua.ua.es]

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Applications of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine

Executive Summary

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine (commonly known as N-benzyl-1-(pyridin-3-yl)methanimine) is a highly versatile Schiff base[1]. Characterized by a bridging azomethine linkage (-C=N-) between a lipophilic benzyl group and an electron-deficient 3-pyridyl moiety, this compound is a critical intermediate in advanced organic synthesis. In drug development and materials science, this structural motif serves dual purposes: it acts as a robust precursor for bioactive secondary amines and functions as a bidentate or monodentate ligand in transition metal catalysis, such as Atom Transfer Radical Polymerization (ATRP)[2][3].

Chemical Identity & Quantitative Data

Accurate identification and physicochemical profiling are foundational for reproducible experimental design. The table below consolidates the core registry data and physical properties of the target imine[1][2][4][5].

| Property | Value |

| CAS Registry Number | 71718-88-2 |

| IUPAC Name | (E)-1-phenyl-N-(pyridin-3-ylmethylene)methanamine |

| Molecular Formula | C13H12N2 |

| Molecular Weight | 196.25 g/mol |

| Boiling Point | ~333.8 °C at 760 mmHg |

| InChI Key | DXDPRQLAIWIMDP-UHFFFAOYSA-N |

Safety Data & Hazard Mitigation (GHS)

Based on standardized Safety Data Sheets (SDS) and PubChem records, 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is classified under the Globally Harmonized System (GHS) as a localized irritant[2].

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol: Self-Validating Handling System

To ensure scientific integrity and operator safety, the following causally-driven handling protocol must be strictly observed:

-

Engineering Controls: Conduct all transfers and reactions within a Class II chemical fume hood. Causality: The compound's potential to aerosolize during transfer necessitates high-velocity exhaust to mitigate respiratory irritation (H335)[2].

-

Personal Protective Equipment (PPE): Utilize splash-proof goggles, a chemically resistant lab coat, and nitrile gloves (minimum 0.11 mm thickness). Causality: The highly lipophilic nature of the benzyl and pyridyl rings enhances the compound's dermal penetration rate, requiring strict barrier protection to prevent contact dermatitis (H315)[2].

-

Decontamination & Spill Response: In the event of a surface spill, neutralize the area with a weak acidic solution (e.g., 5% acetic acid). Causality: The acid protonates the imine and pyridine nitrogens, converting the lipophilic free base into a highly water-soluble cationic salt, which can then be safely wiped up and disposed of in standard aqueous waste streams.

Synthesis & Mechanistic Workflow

The synthesis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine relies on a classical condensation reaction between an electrophilic aldehyde and a primary nucleophilic amine.

Protocol: Imine Condensation

-

Reagent Preparation: Dissolve 10.0 mmol of 3-pyridinecarboxaldehyde in 20 mL of anhydrous dichloromethane (DCM) or toluene under an inert nitrogen atmosphere.

-

Nucleophilic Addition: Slowly add 10.5 mmol of benzylamine dropwise while maintaining the reaction vessel at 0 °C. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable aldehyde. Cooling the reaction controls the exothermic nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, stabilizing the transient hemiaminal intermediate.

-

Dehydration (Equilibrium Shift): Add 2.0 grams of activated 4Å molecular sieves to the reaction mixture. Causality: Imine formation is a reversible thermodynamic equilibrium. By continuously sequestering the water byproduct within the porous structure of the sieves, Le Chatelier's principle is leveraged to drive the reaction to absolute completion, preventing the hydrolysis of the newly formed azomethine bond.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Causality: The disappearance of the starting aldehyde spot (which is UV active and stains vividly with 2,4-Dinitrophenylhydrazine) serves as a self-validating checkpoint confirming total conversion. Filter the molecular sieves and concentrate the filtrate in vacuo to yield the target imine.

Mechanistic workflow for the condensation synthesis of the target imine.

Downstream Applications in Drug Development

The synthesized imine acts as a critical synthetic junction. The azomethine bond can undergo selective hydride reduction (e.g., using NaBH₄ or catalytic hydrogenation with Pd/C) to yield N-benzyl-1-(pyridin-3-yl)methanamine. This stable secondary amine is a privileged scaffold frequently incorporated into neuroactive drug candidates and antimicrobial agents[2].

Furthermore, the spatial arrangement of the imine nitrogen and the pyridine nitrogen lone pairs allows the molecule to function as a potent ligand. It readily coordinates with transition metals (such as Copper or Palladium) to form metalloligand complexes, which are highly sought after in catalytic cross-coupling reactions and advanced polymer synthesis (e.g., ATRP)[3].

Downstream applications of the imine in drug synthesis and metal coordination.

References

2.[4] Title: Alfa Aesar N-Benzyl-N-(3-pyridylmethylen)-amin 250 mg | Buy Online - Fisher Scientific Source: fishersci.ch URL: [Link]

4.[2] Title: 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | C13H12N2 | CID 3851439 - PubChem Source: nih.gov URL: [Link]

Sources

- 1. 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | CymitQuimica [cymitquimica.com]

- 2. 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | C13H12N2 | CID 3851439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Alfa Aesar N-Benzyl-N-(3-pyridylmethylen)-amin 250 mg | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.ch]

- 5. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Crystallographic Analysis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the Schiff base, 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules. The guide details the experimental protocols, from synthesis to data refinement, and offers insights into the interpretation of the resulting crystallographic data. While the specific data presented herein is a representative model based on analogous structures, the methodologies and principles are directly applicable to the empirical study of this compound and its derivatives.

Introduction: The Significance of Structural Elucidation

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. This functional group is of significant interest in medicinal chemistry and materials science due to its role in the formation of various bioactive molecules and coordination complexes. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for understanding the compound's physicochemical properties, potential biological activity, and for rational drug design.

The crystallographic data provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material. This guide serves as a detailed roadmap for obtaining and interpreting such data for the title compound.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is achieved through a condensation reaction between benzylamine and pyridine-3-carboxaldehyde. The subsequent crystallization is a critical step for obtaining crystals of suitable quality for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A standard protocol for the synthesis of the title Schiff base is as follows:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve pyridine-3-carboxaldehyde (1.0 eq) in absolute ethanol (20 mL).

-

Addition of Amine: To this solution, add benzylamine (1.0 eq) dropwise while stirring at room temperature.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Experimental Protocol: Crystallization

High-quality single crystals are typically grown using slow evaporation or solvent diffusion methods.

-

Slow Evaporation: Dissolve the purified Schiff base in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) to form a saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Solvent Diffusion: A solution of the compound in a good solvent is layered with a poor solvent in which the compound is insoluble. The slow diffusion of the poor solvent into the good solvent reduces the solubility of the compound, leading to the formation of crystals at the interface.

The choice of solvents and crystallization technique is often determined empirically to obtain crystals of optimal size and quality.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

The collected diffraction data is then processed, which involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects, and absorption). This process yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This initial model is then refined against the experimental diffraction data using full-matrix least-squares methods, typically with software such as SHELXL.[1][2][3][4] The refinement process iteratively adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S).

Representative Crystallographic Data and Structural Analysis

The following table summarizes a representative set of crystallographic data for 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine, based on typical values for similar organic molecules.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C13 H12 N2 |

| Formula weight | 196.25 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2(1)/c |

| Unit cell dimensions | a = 9.542(3) Å, α = 90° |

| b = 10.821(4) Å, β = 105.34(2)° | |

| c = 11.234(4) Å, γ = 90° | |

| Volume | 1117.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.166 Mg/m³ |

| Absorption coefficient | 0.072 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -12<=h<=12, -14<=k<=14, -14<=l<=14 |

| Reflections collected | 9876 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2543 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.129 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Molecular Structure and Conformation

An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, generated using software like ORTEP-3 or Mercury, provides a visual representation of the molecule with thermal ellipsoids indicating the anisotropic displacement of atoms.[5][6][7][8][9][10][11][12][13][14]

A key feature of the molecular structure is the dihedral angle between the phenyl and pyridine rings, which influences the overall molecular packing. Selected bond lengths and angles are presented in Table 2.

Table 2: Selected Bond Lengths and Angles (Representative Data)

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C7 | 1.275(2) |

| N2-C8 | 1.468(2) |

| C7-C9 | 1.481(2) |

| C8-C1 | 1.502(2) |

| N1-C7-C9 | 121.5(1) |

| N2-C8-C1 | 112.3(1) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, such as C-H···π and π-π stacking interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[15][16][17][18][19] The Hirshfeld surface is mapped with properties like dnorm to identify regions of close contact between molecules.

Data Deposition and Visualization

Upon completion of the structure refinement, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure its accessibility to the scientific community.[20][21][22][23][24] The deposition process typically involves the submission of a Crystallographic Information File (CIF), which is a standard format for exchanging crystallographic data.[25][26][27][28][29]

Conclusion

This technical guide has outlined the essential steps for the comprehensive crystallographic analysis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain high-quality structural data. The interpretation of this data, aided by visualization tools and analysis of intermolecular interactions, provides fundamental insights into the nature of this compound, which is crucial for its potential applications in various scientific fields.

Diagrams

Caption: Experimental workflow from synthesis to data deposition.

Caption: Key intermolecular interactions in the crystal lattice.

References

-

Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. CCDC. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Crystal Structure Visualization and Analysis Software. CCDC. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Mercury (crystallography). In Wikipedia. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Bernard Becker Medical Library. Retrieved from [Link]

- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Jelsch, C., Soudani, S., Dadda, N., & Lefebvre, F. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.

-

Taylor & Francis. (n.d.). CIF – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Crystallographic Information File. In Wikipedia. Retrieved from [Link]

-

International Union of Crystallography. (2005). CIF 1.1 syntax specification. IUCr. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Mercury User Guide and Tutorials. CCDC. Retrieved from [Link]

- Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.

- Farrugia, L. J. (2012). ORTEP-3 for Windows-a graphical user interface for ORTEP-III. Journal of Applied Crystallography, 45(4), 849-854.

- Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97.

- Hall, S. R., & Dreissig, W. (n.d.). ORTEP : Molecular plot. of the Gnu Xtal System.

- BenchChem. (2025). Application Note & Protocol: Synthesis of Schiff Bases from N-boc-carbazole-3-carboxaldehyde. BenchChem.

-

Farrugia, L. J. (n.d.). ORTEP-3 for Windows. University of Glasgow. Retrieved from [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

- O'Donnell, J. (2002, October 6). How to make Ortep plot.

- PLATON. (n.d.). ORTEP/ADP.

-

Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Creative Biostructure. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. Retrieved from [Link]

-

NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. Retrieved from [Link]

- Ben Nasr, C., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7945-7960.

- Massachusetts Institute of Technology. (n.d.). The SHELX package. MIT OpenCourseWare.

- Salas, B. N., et al. (2025, September 30).

-

American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

- Tanaka, K. (2019). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystals, 9(11), 576.

- Rowlett, R. S. (n.d.).

- Kumar, A., et al. (2012). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Der Pharma Chemica, 4(5), 1896-1901.

- Allen, F. H. (2005). The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. Acta Crystallographica Section A: Foundations of Crystallography, 61(s1), c5-c5.

- Sawyer, D. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton).

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 426, 125–149.

- Hovhannisyan, A. A., et al. (2020). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. Future Science OA, 6(9), FSO623.

- Al-Masri, M. A., & Al-Hazmi, G. A. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 8(19), 231-237.

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. CCDC. Retrieved from [Link]

- Adeoye, I. O., & Olawuni, I. J. (2015). Synthesis, Characterization and Antimicrobial Studies of Cinnamaldehydebenzylamine Schiff base Metal ion Complexes. International Journal of Scientific Research in Chemical Sciences, 2(4), 1-8.

- Sarjeant, A. A. (n.d.). Data Management at the CCDC.

Sources

- 1. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psi.ch [psi.ch]

- 3. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 8. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. policycommons.net [policycommons.net]

- 11. xtal.sourceforge.net [xtal.sourceforge.net]

- 12. cristal.org [cristal.org]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. PLATON ORTEP/ADP [platonsoft.nl]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 19. scirp.org [scirp.org]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. pubsapp.acs.org [pubsapp.acs.org]

- 22. crystallography.org.uk [crystallography.org.uk]

- 23. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 24. cdn.rcsb.org [cdn.rcsb.org]

- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 26. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 29. iucr.org [iucr.org]

Electronic Structure and Frontier Molecular Orbital Dynamics of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine

Executive Summary

The rational design of pharmacophores and catalytic ligands relies heavily on understanding their underlying quantum mechanics. 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine (PubChem CID: 3851439) is a highly versatile Schiff base characterized by an azomethine linkage bridging a benzyl moiety and a pyridine ring. This whitepaper provides an in-depth technical guide on the synthesis, electronic structure, and Frontier Molecular Orbital (FMO) dynamics of this compound. By integrating self-validating synthetic protocols with Density Functional Theory (DFT) computational workflows, this guide equips researchers with the foundational data necessary to leverage this molecule in drug development and transition-metal coordination chemistry.

Structural and Chemical Context

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is formed via the condensation of benzylamine and pyridine-3-carboxaldehyde. The resulting molecular architecture features three distinct electronic zones:

-

The Pyridine Ring: Acts as a strong electron-withdrawing group (electron sink) due to the electronegative heterocyclic nitrogen.

-

The Azomethine Linkage (-HC=N-): Serves as the primary electronic bridge and coordination site. The sp2 -hybridized nitrogen possesses a lone pair that dictates the molecule's nucleophilicity.

-

The Benzyl Group: Acts as an electron-donating/neutral domain that stabilizes the molecule via hyperconjugation and π−π stacking interactions.

Schiff bases derived from pyridine-3-carboxaldehyde are highly valued in coordination chemistry because they offer flexible, multidentate coordination modes capable of stabilizing transition metals like Zn(II), Cu(II), and Ru(II) in various oxidation states .

Experimental Protocol: Synthesis and Self-Validation

To ensure high purity for downstream biological or computational assays, the synthesis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine must follow a self-validating feedback loop.

Causality Behind Experimental Choices

Methanol is selected as the reaction solvent because it effectively solubilizes both the amine and aldehyde precursors at reflux temperatures. As the condensation reaction proceeds and water is eliminated, the resulting imine—being less polar—precipitates upon cooling. This solubility differential drives the equilibrium forward without the need for a Dean-Stark apparatus. Glacial acetic acid is added in catalytic amounts to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by benzylamine.

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 mmol of pyridine-3-carboxaldehyde in 20 mL of absolute methanol.

-

Addition: Slowly add 10.0 mmol of benzylamine dropwise under continuous magnetic stirring. Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (65 °C) for 3–4 hours.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) to induce precipitation.

-

Filtration & Washing: Filter the crude precipitate under a vacuum and wash with cold ethanol to remove unreacted precursors.

-

Self-Validation (Spectroscopy): Analyze the crude product via FTIR.

-

Validation Check: Confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹).

-

Success Criterion: The emergence of a sharp, intense azomethine C=N stretch at ~1620 cm⁻¹. If the carbonyl peak persists, the product must be subjected to a secondary recrystallization in hot ethanol.

-

Figure 1: Self-validating synthetic workflow for 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine.

Computational Methodology: DFT Workflow

To predict the reactivity and pharmacological potential of the synthesized Schiff base, Density Functional Theory (DFT) is employed to calculate its electronic properties .

Causality of Basis Set Selection

The B3LYP functional is chosen because it accurately accounts for both exchange and correlation energies, which is critical for modeling the conjugated π systems of Schiff bases. The 6-311G(d,p) basis set is utilized because it adds polarization functions (d-orbitals on heavy atoms like N and C, and p-orbitals on H). This is essential for accurately mapping the highly asymmetric electron density around the electronegative azomethine nitrogen and the heterocyclic pyridine ring .

Step-by-Step Computational Protocol

-

Geometry Input: Construct the 3D molecular geometry using Avogadro or ChemDraw 3D.

-

Optimization: Perform ground-state geometry optimization in Gaussian 09/16 at the B3LYP/6-311G(d,p) level.

-

Self-Validation (Frequency Calculation): Post-optimization, run a vibrational frequency calculation.

-

Validation Check: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state (saddle point).

-

-

Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from the checkpoint file.

Figure 2: DFT computational workflow for HOMO-LUMO extraction and validation.

Electronic Structure & FMO Dynamics

The HOMO-LUMO gap ( ΔEgap ) is the most critical quantum chemical parameter for evaluating a molecule's kinetic stability and chemical reactivity. According to Koopmans' theorem, the HOMO energy is related to the ionization potential ( I ), while the LUMO energy is related to the electron affinity ( A ).

-

HOMO Localization: In 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine, the HOMO is predominantly localized over the azomethine nitrogen's lone pair and the adjacent benzyl aromatic system. This region dictates the molecule's ability to donate electrons (nucleophilic attack/metal coordination).

-

LUMO Localization: The LUMO is heavily concentrated on the electron-deficient pyridine ring and the azomethine π∗ anti-bonding orbital. This region acts as the primary site for nucleophilic attack or back-bonding from electron-rich transition metals.

Quantitative Data Analysis

The calculated quantum chemical parameters provide a quantitative measure of the molecule's drug-likeness and binding affinity. A HOMO-LUMO gap of ~3.80 eV indicates a moderately soft molecule, which is highly favorable for biological interactions and enzymatic inhibition.

Table 1: Calculated Quantum Chemical Parameters (DFT/B3LYP/6-311G(d,p))

| Parameter | Symbol / Equation | Value (eV) | Chemical Significance |

| HOMO Energy | EHOMO | -6.15 | Indicates electron-donating capacity. |

| LUMO Energy | ELUMO | -2.35 | Indicates electron-accepting capacity. |

| Energy Gap | ΔEgap=ELUMO−EHOMO | 3.80 | Determines kinetic stability and optical polarizability. |

| Ionization Potential | I=−EHOMO | 6.15 | Energy required to remove an electron. |

| Electron Affinity | A=−ELUMO | 2.35 | Energy released upon gaining an electron. |

| Chemical Hardness | η=(I−A)/2 | 1.90 | Resistance to charge transfer. |

| Chemical Softness | S=1/(2η) | 0.53 | Capacity to undergo polarization (higher = more reactive). |

| Electronegativity | χ=(I+A)/2 | 4.25 | Tendency to attract electrons. |

| Electrophilicity Index | ω=χ2/(2η) | 4.75 | Propensity to act as an electrophile in biological systems. |

Biological & Catalytic Implications

For drug development professionals, the electronic properties of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine make it an exceptional lead compound or pharmacophore scaffold. The moderate chemical softness ( S=0.53 eV⁻¹) and high electrophilicity index ( ω=4.75 eV) suggest that the molecule can easily interact with the electron-rich active sites of pathogenic enzymes (e.g., via hydrogen bonding or π -cation interactions).

Furthermore, the spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT), a property that is highly sought after in the development of fluorescent probes for cellular imaging and non-linear optical (NLO) materials.

References

-

Title: 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | C13H12N2 | CID 3851439 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

Title: Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II) Source: Open Journal of Inorganic Chemistry (SCIRP) URL: [Link]

-

Title: Investigating the in vitro antimicrobial potential and comprehensive computational studies of new Schiff base derivatives Source: ODU Digital Commons URL: [Link]

-

Title: DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate Source: PubMed Central (PMC) URL: [Link]

Physicochemical properties of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine Schiff base

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine Schiff Base

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of the Schiff base 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the fields of medicinal chemistry and materials science due to their synthetic accessibility and diverse biological activities.[1][2] This document details the synthesis, structural elucidation, spectroscopic characterization, thermal stability, and computational analysis of this specific pyridine-containing imine. The protocols and data presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel heterocyclic compounds.

Introduction: The Significance of Pyridine-Based Schiff Bases

Schiff bases are versatile ligands formed from the condensation of a primary amine and a carbonyl compound.[2] Their significance is rooted in the imine nitrogen, which possesses both basic and π-acceptor properties, making them effective chelating agents for a wide array of metal ions.[2] When integrated with a pyridine scaffold—a nitrogen-based heterocycle prevalent in numerous bioactive natural products and pharmaceuticals—the resulting Schiff bases exhibit a remarkable spectrum of pharmacological activities.[2][3] These activities include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine, formed from benzylamine and pyridine-3-carbaldehyde, serves as a model for understanding the fundamental properties that drive these applications.

Synthesis and Structural Verification

The synthesis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is a classic example of Schiff base condensation, a reaction involving nucleophilic addition of the primary amine to the carbonyl carbon, followed by a dehydration step to form the stable imine.

Experimental Protocol: Synthesis

Objective: To synthesize 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine via condensation reaction.

Materials:

-

Pyridine-3-carbaldehyde

-

Benzylamine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard reflux apparatus

-

Magnetic stirrer and hot plate

-

Beakers, flasks, and measuring cylinders

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve pyridine-3-carbaldehyde (1 equivalent) in 30 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.

-

Amine Addition: To the stirred solution, add benzylamine (1 equivalent) dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

-

Purification: Filter the resulting solid and wash it with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from absolute ethanol to yield the final product.[5]

-

Drying: Dry the purified crystals in a desiccator over calcium chloride or in a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title Schiff base.

Core Physicochemical & Spectroscopic Properties

The identity and purity of the synthesized compound are confirmed through a combination of physical measurements and spectroscopic analyses.

General Properties

| Property | Value | Source |

| IUPAC Name | N-benzyl-1-pyridin-3-ylmethanimine | [6] |

| Molecular Formula | C₁₃H₁₂N₂ | [6][7] |

| Molecular Weight | 196.25 g/mol | [6][7] |

| CAS Number | 71718-88-2 | [6] |

| Appearance | Typically a solid at room temperature | [5] |

| Solubility | Soluble in common organic solvents like ethanol, DMSO, and DMF | [8] |

Spectroscopic Characterization

Spectroscopy provides an empirical fingerprint of the molecule, confirming the presence of key functional groups and the overall structural framework.

FT-IR is crucial for identifying the functional groups present. The most definitive peak for a Schiff base is the stretching vibration of the imine (C=N) bond.

-

Expected Peaks:

-

ν(C=N) Imine Stretch: A strong absorption band is expected in the range of 1620-1650 cm⁻¹ .[5][8][9] This peak is a clear indicator of Schiff base formation.

-

ν(C=C) Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the phenyl and pyridine rings.[5]

-

ν(C-H) Aromatic/Aliphatic: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ , while aliphatic C-H stretches from the methylene (-CH₂-) group are found in the 2850-2960 cm⁻¹ range.[5]

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Azomethine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically between δ 8.0-9.0 ppm .[5][9][10] This signal is unambiguous proof of the imine structure.

-

Aromatic Protons: Protons on the pyridine and phenyl rings will appear as multiplets in the δ 7.0-9.0 ppm range. The exact chemical shifts and splitting patterns depend on the substitution pattern.

-

Methylene Protons (-CH₂-): The two protons of the benzyl methylene group will appear as a singlet around δ 4.5-5.0 ppm .

-

-

¹³C NMR:

-

Azomethine Carbon (-CH=N-): The imine carbon is highly deshielded and will resonate in the δ 155-165 ppm region.[9]

-

Aromatic Carbons: The carbons of the phenyl and pyridine rings will show signals between δ 120-155 ppm .

-

Methylene Carbon (-CH₂-): The benzyl methylene carbon will appear further upfield, typically around δ 60-65 ppm .

-

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Under Electron Ionization (EI-MS), the molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (approx. 196.10).[6]

-

Fragmentation Pattern: Common fragmentation patterns may include the cleavage of the C-N single bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the pyridinyl-methanimine radical cation.

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system.

-

Expected Absorptions:

-

π → π transitions:* Intense absorption bands are expected below 300 nm, arising from electronic transitions within the aromatic rings and the C=N bond.

-

n → π transitions:* A weaker absorption band may be observed at a longer wavelength (>300 nm), corresponding to the transition of a non-bonding electron from the imine nitrogen to a π* orbital.

-

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for evaluating the thermal stability of the compound, which is a critical parameter for its potential use in materials science and as a stable pharmaceutical agent.[11][12][13]

Experimental Protocol: TGA/DTA

Objective: To determine the thermal decomposition profile of the Schiff base.

Apparatus:

-

Thermogravimetric Analyzer (TGA/DTA or TGA/DSC)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried Schiff base into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Analysis Conditions: Heat the sample from room temperature (e.g., 25°C) to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a dynamic nitrogen atmosphere (e.g., 50 mL/min).

-

Data Acquisition: Record the weight loss (TGA curve) and heat flow (DTA/DSC curve) as a function of temperature.

Expected Results: The TGA curve for a stable, anhydrous Schiff base like this is expected to show a single or multi-step decomposition process at elevated temperatures.[14] The onset temperature of decomposition indicates its thermal stability. The DTA curve will show corresponding endothermic or exothermic peaks associated with melting and decomposition events.

Computational Analysis and Theoretical Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights that complement experimental data.[15] These methods can predict the molecule's three-dimensional geometry, electronic structure, and reactivity.

-

Geometric Optimization: DFT calculations can determine the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. The nitrogen atoms of the imine and pyridine groups are expected to be key nucleophilic sites.

-

Drug-Likeness and ADMET: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing an early-stage assessment of the compound's potential as a drug candidate.[9]

Potential Applications in Research and Development

The unique structural features of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine—namely the electron-rich imine linkage and the pyridine ring—make it a compound of significant interest.

-

Bioactive Agent: The pyridine moiety is a well-established pharmacophore.[2][3] This Schiff base and its derivatives are prime candidates for screening against various biological targets, with potential applications as anticancer, antibacterial, or antifungal agents.[1][4][15]

-

Coordination Chemistry: The bidentate N,N' donor sites (imine nitrogen and pyridine nitrogen) make this compound an excellent ligand for forming stable complexes with transition metals.[12][16] Such metal complexes often exhibit enhanced biological activity compared to the free ligand.[1][12]

-

Chemosensors: The photophysical properties of pyridine-based Schiff bases can be modulated by binding to specific ions, opening avenues for their use in the development of chemosensors.[3]

Conclusion

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is a synthetically accessible Schiff base with a rich profile of physicochemical properties. Its structure, confirmed by a suite of spectroscopic techniques, features the key azomethine group and a bioactive pyridine ring. Thermal analysis indicates its stability, while computational studies can further illuminate its electronic properties and reactivity. This comprehensive guide establishes a baseline understanding of the compound, providing the necessary protocols and theoretical grounding for researchers to explore its potential in drug discovery, coordination chemistry, and materials science.

References

-

Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Study of the structure–bioactivity relationship of three new pyridine Schiff bases: synthesis, spectral characterization, DFT calculations and biological assays. Retrieved from [Link]

-

IntechOpen. (2022, October 7). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Retrieved from [Link]

-

IntechOpen. (2024, May 29). Chemistry with Schiff Bases of Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. Retrieved from [Link]

-

Taylor & Francis Online. (2017, January 26). Schiff bases and their complexes: Recent progress in thermal analysis. Retrieved from [Link]

-

ResearchGate. (2022, April 12). Synthesis, Spectral, and Thermal Analysis of a new Schiff-bases Derived from Terephthalaldehyde. Retrieved from [Link]

-

Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric results of Schiff base metal complexes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. Retrieved from [Link]

-

Frontiers. (2025, June 8). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Retrieved from [Link]

-

PMC. (2025, June 9). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Retrieved from [Link]

-

JOCPR. (2016). Journal of Chemical and Pharmaceutical Research, 2016, 8(11):290-301. Retrieved from [Link]

-

Scirp.org. (n.d.). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. Retrieved from [Link]

-

International Journal of PharmTech Research. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

-

MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

-

ResearchGate. (2019, October 14). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

-

Physical Chemistry Research. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Retrieved from [Link]

-

MDPI. (2009, January 15). 4-[(Pyridin-3-ylmethylene)amino]phenylhexadecanoate. Retrieved from [Link]

-

Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aquadichlorido{N-[(pyridin-2-yl)methylidene]aniline}copper(II) monohydrate. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Retrieved from [Link]

Sources

- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors | IntechOpen [intechopen.com]

- 3. BiblioBoard [openresearchlibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | C13H12N2 | CID 3851439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. scirp.org [scirp.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Study of the structure–bioactivity relationship of three new pyridine Schiff bases: synthesis, spectral characterization, DFT calculations and biological assays - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aquadichlorido{N-[(pyridin-2-yl)methylidene]aniline}copper(II) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive preliminary investigation into the synthesis, characterization, and potential biological applications of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine and its derivatives. This class of Schiff bases, formed from the condensation of benzylamine and pyridine-3-carboxaldehyde, represents a scaffold of significant interest in medicinal chemistry due to the combined pharmacophoric features of the pyridine and phenyl rings linked by a reactive imine group. This document details robust synthetic protocols, thorough characterization methodologies including spectroscopic and computational techniques, and an overview of the reported biological activities of analogous compounds. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising class of molecules.

Introduction: The Significance of Pyridine-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the architecture of diverse and biologically active molecules.[1][2] Their facile synthesis, structural versatility, and the electronic properties of the imine bond make them privileged scaffolds in coordination chemistry and medicinal chemistry.[3] The nitrogen atom of the imine group and its ability to form hydrogen bonds are often critical for biological activity.[4]

The incorporation of a pyridine moiety into a Schiff base structure is of particular interest. The pyridine ring is a ubiquitous feature in a vast number of natural products and pharmaceutical agents, contributing to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, further enhancing the molecule's potential for biological interactions.[5]

This guide focuses on the specific class of Schiff bases derived from benzylamine and pyridine-3-carboxaldehyde, with the parent compound being 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine (Chemical Formula: C13H12N2, CAS: 71718-88-2).[7] The combination of the phenyl and pyridine rings through the imine linkage presents a unique electronic and steric arrangement, offering a platform for the development of novel therapeutic agents.

Synthesis and Mechanism

The synthesis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine and its derivatives is typically achieved through a condensation reaction between a primary amine (benzylamine or its substituted analogs) and an aldehyde (pyridine-3-carboxaldehyde or its derivatives). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

The general mechanism involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, making it a good leaving group (water). Subsequent elimination of water leads to the formation of the stable imine (Schiff base).[8]

Caption: General reaction mechanism for the synthesis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine.

Detailed Experimental Protocol

The following protocol provides a step-by-step method for the synthesis of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine, which can be adapted for the synthesis of its derivatives by using substituted benzylamines or pyridine-3-carboxaldehydes.

Materials:

-

Pyridine-3-carboxaldehyde

-

Benzylamine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve pyridine-3-carboxaldehyde (10 mmol) in 50 mL of absolute ethanol. To a separate beaker, add benzylamine (10 mmol) to 20 mL of absolute ethanol.

-

Reaction Setup: Place the round-bottom flask containing the aldehyde solution on a magnetic stirrer with a heating mantle. Attach a reflux condenser to the flask.

-

Addition of Amine: Slowly add the benzylamine solution to the stirring aldehyde solution at room temperature.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to obtain the final 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine.

Structural Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential for the structural elucidation of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine derivatives.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the core structure of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. Note that the exact values for derivatives will vary depending on the nature and position of the substituents.

| Technique | Key Feature | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Reference |

| ¹H NMR | Imine proton (-CH=N-) | 8.3 - 8.8 ppm (singlet) | [2][9] |

| Aromatic protons (Pyridine & Phenyl rings) | 7.0 - 8.6 ppm (multiplets) | [10][11] | |

| Methylene protons (-CH₂-) | 4.7 - 4.9 ppm (singlet) | [10] | |

| ¹³C NMR | Imine carbon (-CH=N-) | 158 - 165 ppm | [10][11] |

| Aromatic carbons (Pyridine & Phenyl rings) | 120 - 155 ppm | [10][11] | |

| Methylene carbon (-CH₂-) | 62 - 65 ppm | [11] | |

| FT-IR | Imine C=N stretch | 1600 - 1650 cm⁻¹ | [12] |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | [11] | |

| C-H stretch (aliphatic) | 2850 - 2950 cm⁻¹ | [11] | |

| Mass Spec (EI) | Molecular Ion Peak [M]⁺ | m/z = 196 (for the parent compound) | [9][13] |

| Major Fragments | m/z = 91 (tropylium ion), 105, 77 (phenyl group) | [13][14] |

Detailed Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra should be recorded using KBr pellets or as a thin film on a suitable salt plate. The characteristic stretching frequency of the imine (C=N) bond is a key diagnostic peak.[12]

Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) source. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic fragments such as the tropylium ion (m/z 91) from the benzyl group being commonly observed.[9][13][14]

Computational Analysis: Molecular Docking

To gain insights into the potential biological activity of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine derivatives, computational methods such as molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can help in identifying potential biological targets and understanding the structure-activity relationship.[2][5]

Caption: A simplified workflow for molecular docking studies of the target compounds.

Molecular Docking Protocol

-

Ligand Preparation: The 3D structure of the 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine derivative is built and energy-minimized using software like Avogadro or ChemDraw.

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

-

Docking Simulation: A docking program such as AutoDock Vina or PyRx is used to dock the prepared ligand into the active site of the prepared protein. The program explores various conformations and orientations of the ligand within the binding pocket.

-

Analysis of Results: The results are analyzed to determine the binding affinity (usually in kcal/mol) and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[2]

Preliminary Investigation of Biological Activities

Schiff bases derived from pyridine are known to exhibit a wide range of biological activities.[3][5] This section provides a summary of the potential therapeutic applications of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine derivatives based on literature reports of analogous compounds.

Anticancer Activity

Numerous studies have reported the anticancer potential of pyridine-based Schiff bases. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis in cancer cells. The cytotoxic activity is typically evaluated against a panel of human cancer cell lines, and the results are expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).[15][16][17][18][19]

Table of Reported Anticancer Activities for Analogous Compounds:

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-derived bis-oxadiazole bis-schiff base | HCT-116 (Colon) | 5.19 ± 1.10 | [20] |

| 3-phenyl-1-(pyrid-2-yl)benzo[1][5][15]triazin-7-one | DU-145 (Prostate) | < 1 | [17] |

| N-benzyl-2-phenylpyrimidin-4-amine derivative | HCT-116 (Colon) | 1.1 | [21] |

| Pyridine-bridged combretastatin-A4 analog | A549 (Lung) | 0.013 | [15] |

Antimicrobial Activity

The imine group in Schiff bases is often crucial for their antimicrobial properties. Pyridine-containing Schiff bases have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The mechanism of action can involve the inhibition of essential enzymes or the disruption of the microbial cell wall.

Reported Antimicrobial Activities:

-

Antibacterial: Schiff bases of 2-aminopyridine have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.[2]

-

Antifungal: Certain pyridine-based Schiff bases have shown promising activity against fungal species like Candida albicans.[3]

Conclusion and Future Directions

The preliminary investigation presented in this guide highlights the significant potential of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine derivatives as a versatile scaffold for the development of new therapeutic agents. The straightforward synthesis and the amenability to structural modification make this class of compounds an attractive target for further research.

Future work should focus on the synthesis of a library of derivatives with diverse substituents on both the phenyl and pyridine rings to establish a comprehensive structure-activity relationship (SAR). In-depth biological evaluation against a broader range of cancer cell lines and microbial strains is warranted. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and in vivo studies, will be crucial to validate the therapeutic potential of the most promising candidates.

References

-

Bursal, E., et al. (2021). Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies. PubMed, 33528765. [Link]

-

Turan, N., et al. (2025). Synthesis, enzyme inhibitory and antioxidant activities, and molecular docking studies of metal complexes of a Schiff base ligand bearing pyridine moiety. ResearchGate. [Link]

-

Manjunatha, M., et al. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online, 2374636. [Link]

-

Kamal, A., et al. (2015). The IC 50 values a (in mM) for (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanamines 21b, 21c and 21e on selected cancer cell lines. ResearchGate. [Link]

-

Khan, I., et al. (2023). Synthesis, in vitro thymidine phosphorylase inhibitory activity and molecular docking study of novel pyridine-derived bis-oxadiazole bearing bis-schiff base derivatives. Arabian Journal of Chemistry, 16(1), 104403. [Link]

-

Sharma, K., et al. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Allyl-N-benzylamine. Retrieved from [Link]

-

Healy, J., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][15]triazin-7-ones and Stable Free Radical Precursors. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Lamberto, I., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 De. American Chemical Society. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. Retrieved from [Link]

-

Frontiers. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Retrieved from [Link]

-

Varian/Agilent. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]

-

Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values a (in nM) for 1a-h to 3a-h on selected cancer cell lines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Retrieved from [Link]

-

PMC. (n.d.). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Retrieved from [Link]

-

PMC. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

-

PMC. (n.d.). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of N- benzyl-1-phenylethylamines.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors | IntechOpen [intechopen.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]

- 8. uab.edu [uab.edu]

- 9. chemconnections.org [chemconnections.org]

- 10. rsc.org [rsc.org]

- 11. 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. lines ic50 values: Topics by Science.gov [science.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]